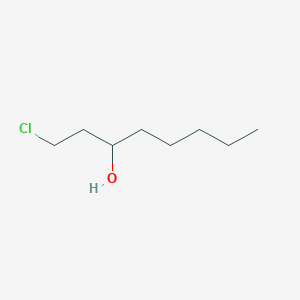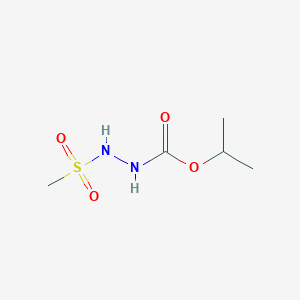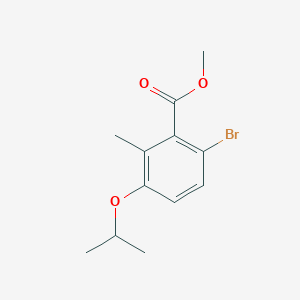![molecular formula C11H20O4 B8567617 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol is a chemical compound characterized by a spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activity. This compound features a unique trioxaspiro ring system, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol typically involves the formation of the trioxaspiro ring system. One common method is the stereoselective synthesis from d-glucose, which involves multiple steps to achieve the desired configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of bulk packaging and specialized equipment to handle hygroscopic or air-sensitive materials . The production process is designed to maintain the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including its use as an antibiotic or anticancer agent . In industry, it is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The trioxaspiro ring system plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol include other spiroacetals such as 1,6-dioxaspiro[4.5]decane and its derivatives. These compounds share the spiroacetal core structure but differ in the number and position of oxygen atoms and other substituents .
Uniqueness: The uniqueness of this compound lies in its trioxaspiro ring system, which provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C11H20O4 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol |
InChI |
InChI=1S/C11H20O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h10,12H,1-9H2 |
Clé InChI |
KFRZPPIBKXIFHI-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C12OCCO2)CCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
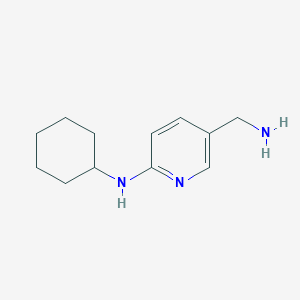
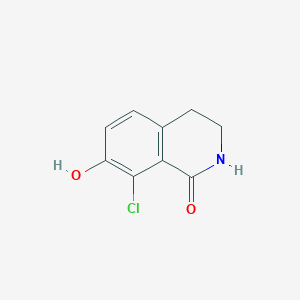
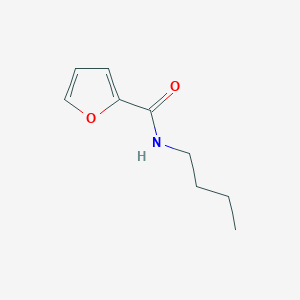
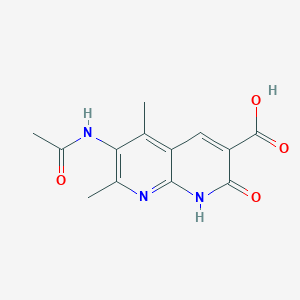
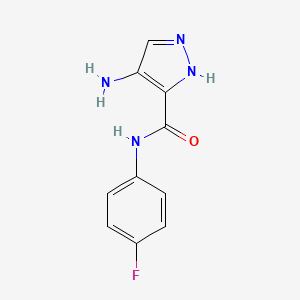
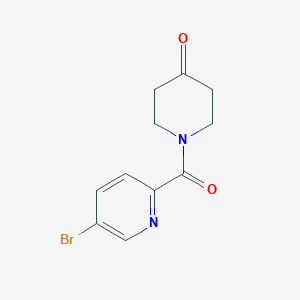
![Ethyl 2-[p-(hydroxymethyl)phenoxy]propionate](/img/structure/B8567594.png)
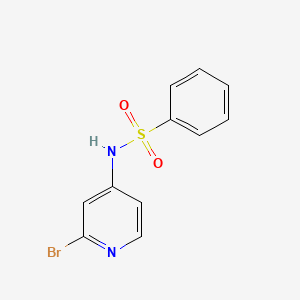
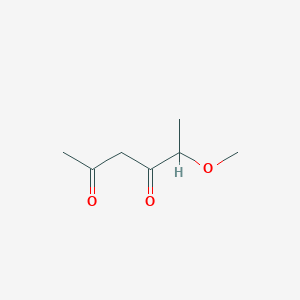
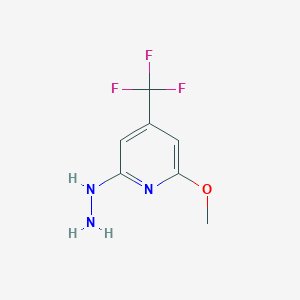
![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)
